6-Methyl-2-phenylpyrimidin-4-ol

Descripción

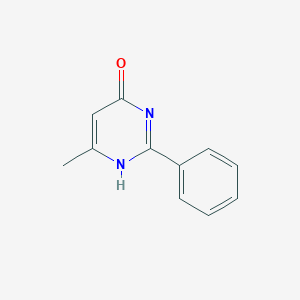

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXCSFIZYMLIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345390 | |

| Record name | 6-Methyl-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13514-79-9 | |

| Record name | 6-Methyl-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13514-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 6 Methyl 2 Phenylpyrimidin 4 Ol and Derivatives

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the fundamental electronic and structural properties of molecules. These computational methods allow for the detailed investigation of molecular orbitals and electron density distributions, which are key determinants of a compound's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of pyrimidine (B1678525) derivatives. researchgate.netnih.govresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), is a common choice for these calculations. researchgate.netjacsdirectory.commdpi.comresearchgate.net

DFT calculations provide optimized geometrical parameters, such as bond lengths and bond angles, which are often in close agreement with experimental data from X-ray diffraction. researchgate.netjacsdirectory.com For instance, in a study of a related pyrimidine derivative, DFT computations predicted the planarity of the benzene (B151609) ring and the non-planar nature of the adjacent ring. jacsdirectory.com The calculations can also predict thermodynamic parameters, dipole moments, and Mulliken atomic charges, which describe the charge distribution across the molecule. jacsdirectory.comresearchgate.net Vibrational analysis performed using DFT helps in the assignment of experimental FTIR and FT-Raman spectral bands. nih.govresearchgate.net

Table 1: Representative Theoretical Geometrical Parameters of Pyrimidine Derivatives from DFT Calculations Note: This table presents typical values for related pyrimidine structures as specific data for 6-Methyl-2-phenylpyrimidin-4-ol was not available in the provided sources.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

|---|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å | jacsdirectory.com |

| N1-C6 | ~1.37 Å | jacsdirectory.com | |

| C5-C6 | ~1.39 Å | jacsdirectory.com | |

| C4-C5 | ~1.45 Å | jacsdirectory.com | |

| N3-C4 | ~1.38 Å | jacsdirectory.com | |

| C2-N3 | ~1.35 Å | jacsdirectory.com | |

| Bond Angle | N1-C2-N3 | ~125° | jacsdirectory.com |

| C2-N3-C4 | ~115° | jacsdirectory.com | |

| N3-C4-C5 | ~122° | jacsdirectory.com | |

| C4-C5-C6 | ~118° | jacsdirectory.com | |

| C5-C6-N1 | ~122° | jacsdirectory.com | |

| C6-N1-C2 | ~118° | jacsdirectory.com |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical hardness, and polarizability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy for electronic excitation. nih.govschrodinger.com This analysis is typically performed using time-dependent DFT (TD-DFT). nih.govjacsdirectory.commaterialsciencejournal.org For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals across the molecular structure helps identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The calculated HOMO and LUMO energies can demonstrate that charge transfer occurs within the molecule. nih.govresearchgate.net These energies are also used to calculate global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.netmaterialsciencejournal.org

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors for Pyrimidine Derivatives Note: Values are illustrative and derived from studies on related compounds.

| Parameter | Typical Calculated Value (eV) | Significance | Reference |

|---|---|---|---|

| E(HOMO) | -6.0 to -7.0 eV | Electron-donating ability | materialsciencejournal.org |

| E(LUMO) | -1.5 to -2.5 eV | Electron-accepting ability | materialsciencejournal.org |

| Energy Gap (ΔE) | 4.0 to 4.5 eV | Chemical reactivity and stability | nih.govmaterialsciencejournal.orgchemrxiv.org |

| Ionization Potential (I) | 6.0 to 7.0 eV | Energy to remove an electron | materialsciencejournal.org |

| Electron Affinity (A) | 1.5 to 2.5 eV | Energy released when adding an electron | materialsciencejournal.org |

| Chemical Hardness (η) | ~2.2 eV | Resistance to change in electron distribution | materialsciencejournal.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

Molecular docking studies on pyrimidine derivatives reveal the specific interactions they form within the binding sites of biological targets, such as protein kinases or enzymes. nih.govmdpi.com The pyrimidine scaffold is structurally similar to nucleic acid bases, enabling it to interact with a wide range of biological targets.

The binding is typically stabilized by a network of non-covalent interactions. Hydrogen bonds are commonly observed between the hydrogen bond donors and acceptors on the pyrimidine ring (e.g., the hydroxyl group at position 4 and the ring nitrogens) and key amino acid residues in the target's active site. nih.gov The phenyl group at position 2 and the methyl group at position 6 often engage in hydrophobic and van der Waals interactions with nonpolar residues, further anchoring the ligand in the binding pocket. nih.gov In some cases, steric clashes between substituents on the pyrimidine ring and residues in the binding site can negatively impact binding affinity, a factor that is critical for achieving selectivity for a specific target. nih.gov

A primary goal of molecular docking is to predict the binding affinity and the binding mode of a ligand. nih.gov The binding affinity is often represented by a scoring function that estimates the free energy of binding, typically in kcal/mol, or is correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). mdpi.commdpi.com A lower docking score generally indicates a more favorable binding interaction. chemrxiv.org

Docking algorithms explore numerous possible conformations and orientations (poses) of the ligand within the target's binding site to identify the most energetically favorable one. mdpi.com This predicted binding mode provides a static 3D model of the ligand-receptor complex, illustrating how the ligand fits into the binding cavity and which specific interactions stabilize it. nih.govmdpi.com Studies on pyrimidine derivatives have shown that their binding affinity is highly dependent on the substitution pattern on the core ring, which influences the types and number of interactions with the target protein. nih.gov

Table 3: Examples of Biological Targets and Binding Affinities for Pyrimidine Derivatives Note: These results are for various pyrimidine derivatives to illustrate the application of molecular docking.

| Derivative Type | Biological Target | Predicted/Measured Affinity | Reference |

|---|---|---|---|

| N-phenyl-quinolone-carboxamide | PI3Kα | IC₅₀ = 13 µM (for compound 16) | mdpi.com |

| Aminodimethylpyrimidinol | FGFR4 | Potent and selective inhibition | nih.gov |

| Pyrido[2,3-d]pyrimidine | Lipoxygenase (LOX) | IC₅₀ = 42 µM (for derivative 2a) | nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidine | DNA Topoisomerase | Antiproliferative activity (IC₅₀ = 22.7–40.75 µM) | mdpi.com |

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. mdpi.com For pyrimidine derivatives, these studies have highlighted key interactions that contribute to their inhibitory activity. For example, in a study of FGFR4 inhibitors, the guanidyl group of an Arginine residue (Arg483) was found to form strong hydrogen bonds with the ligand, which was crucial for maintaining the proper orientation within the binding cavity. nih.gov Docking studies of quinolone derivatives targeting PI3Kα also demonstrated that the scaffold accommodates the kinase domains by forming hydrogen bonds with significant binding site residues. mdpi.com Understanding these key interactions is essential for structure-based drug design, as it allows for the rational modification of the ligand to enhance its potency and selectivity for the intended target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules and their interactions over time. youtube.com This technique provides valuable insights into the conformational landscape of a molecule and the intricate dynamics of its binding to a biological target. youtube.commdpi.com For this compound and its derivatives, MD simulations can elucidate the flexibility of the molecule, identify stable conformations, and model the process of binding to a receptor.

The core of an MD simulation lies in solving Newton's equations of motion for a system of atoms and molecules. youtube.com The simulation begins with an initial set of coordinates for each atom, often obtained from experimental methods like X-ray crystallography or from molecular modeling. youtube.com By calculating the forces between atoms and updating their positions and velocities at discrete time steps, a trajectory of the molecule's movement is generated. youtube.com This trajectory provides a detailed picture of the conformational changes and interactions occurring within the simulation period.

In the context of this compound, MD simulations can be employed to explore its conformational space. The molecule's rotational bonds, such as the one connecting the phenyl group to the pyrimidine ring, allow for a range of possible spatial arrangements. By simulating the molecule in a solvent environment, researchers can identify the most energetically favorable and, therefore, most populated conformations. This information is crucial for understanding how the molecule might present itself to a binding partner.

Furthermore, MD simulations are instrumental in studying the binding dynamics of this compound derivatives to their biological targets. These simulations can model the entire binding process, from the initial encounter of the ligand with the receptor to the final stable binding pose. youtube.com Analysis of the simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com By calculating the binding free energy, researchers can quantitatively assess the affinity of different derivatives for the target, providing a theoretical basis for their observed biological activity. nih.govresearchgate.net

A typical MD simulation study might involve the parameters and findings summarized in the following table:

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description | Purpose |

| System Setup | ||

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P or SPC/E | Explicitly solvates the molecule to mimic physiological conditions. |

| Box Type | Cubic or Rectangular | Defines the simulation cell with periodic boundary conditions. |

| Simulation Protocol | ||

| Equilibration Time | 1-10 nanoseconds | Allows the system to reach a stable temperature and pressure. |

| Production Run Time | 100-1000 nanoseconds | Generates the trajectory for analysis of conformational changes and binding events. |

| Time Step | 2 femtoseconds | The interval at which forces and positions are updated. |

| Analysis | ||

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | |

| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of different parts of the molecule. | |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds over time. | |

| Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) | Estimates the strength of the interaction between the ligand and its receptor. researchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in medicinal chemistry for rational drug design. nih.govchemrxiv.org These methods establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov

For this compound and its derivatives, computational SAR studies can guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The process begins with a dataset of compounds with known biological activities. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

By applying statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model is developed that links the descriptors to the observed activity. mdpi.com A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives. chemrxiv.org This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.gov

In the case of this compound derivatives, SAR studies might explore how modifications at different positions on the pyrimidine or phenyl ring affect their activity. For instance, substituting the methyl group, altering the phenyl ring's substitution pattern, or modifying the hydroxyl group can lead to significant changes in biological effect. For example, studies on related pyrimidine derivatives have shown that the introduction of specific substituents can be crucial for activity. nih.govresearchgate.net

The findings from such a computational SAR study could be summarized as follows:

Table 2: Illustrative SAR Findings for Derivatives of this compound

| Position of Modification | Type of Substituent | Effect on Activity | Rationale (from QSAR Model) |

| 6-position (Methyl group) | Larger alkyl groups | Decreased | Steric hindrance in the binding pocket, as indicated by a negative coefficient for a steric descriptor. |

| Halogen | Increased | Favorable electrostatic interactions, suggested by a positive correlation with an electrostatic potential descriptor. | |

| 2-position (Phenyl ring) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Increased | Enhanced hydrogen bonding capacity or improved electronic complementarity with the target. |

| Electron-donating groups (e.g., -OCH3, -NH2) | Decreased | Unfavorable electronic interactions or altered conformation. | |

| 4-position (Hydroxyl group) | Esterification | Variable | Activity depends on the nature of the ester; may act as a prodrug or alter binding interactions. |

| Replacement with -NH2 | Increased | Potential for additional hydrogen bond donation, as suggested by pharmacophore modeling. |

By integrating the insights from molecular dynamics simulations and computational SAR studies, researchers can build a comprehensive understanding of how this compound and its derivatives interact with their biological targets. This knowledge-driven approach facilitates the design of more potent and selective molecules for therapeutic applications.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Methyl-2-phenylpyrimidin-4-ol, providing precise information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) reveal the nature of the protons. The spectrum is expected to show distinct signals corresponding to the methyl group (CH₃), the protons of the phenyl ring (C₆H₅), and the proton on the pyrimidine (B1678525) ring. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The spectrum for this compound would display unique signals for the methyl carbon, the carbons of the phenyl ring, and the distinct carbon atoms within the pyrimidine ring, including those bonded to the nitrogen and oxygen atoms. The chemical shifts of the pyrimidine ring carbons are particularly indicative of the electronic environment within the heterocyclic core.

Mass Spectrometry (MS) in Compound Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. For this compound, which has a molecular formula of C₁₁H₁₀N₂O, the calculated monoisotopic mass is approximately 186.21 g/mol . chemspider.comcalpaclab.com

In a typical mass spectrum of this compound, a prominent molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of this molecular ion would produce a series of daughter ions, the analysis of which can help to confirm the structure. Common fragmentation pathways for such aromatic and heterocyclic systems may include the loss of small neutral molecules like CO, N₂, or radicals such as CH₃. The fragmentation of the phenyl and pyrimidine rings would also produce characteristic ions.

The following table summarizes the expected key mass spectrometric data for the compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Expected [M]⁺ Peak | m/z 186 |

This table is based on calculated values and general mass spectrometry principles for compounds of this type.

X-ray Diffraction for Crystal Structure Determination

This technique would unambiguously confirm the tautomeric form present in the solid state, i.e., whether the compound exists as the -ol tautomer or the pyrimidinone tautomer. Furthermore, X-ray diffraction reveals how the molecules are arranged in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the supramolecular architecture. This information is crucial for understanding the physical properties of the compound and is a prerequisite for computational studies like Hirshfeld surface analysis. While specific crystallographic data for this compound is not available in the provided search results, studies on closely related pyrimidine derivatives demonstrate the power of this technique in providing detailed structural insights. researchgate.netigminresearch.com

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

N-H Stretch: If the compound exists in the pyrimidinone tautomeric form, an N-H stretching band would be observed in a similar region to the O-H stretch, typically around 3300-3500 cm⁻¹.

C=O Stretch: For the pyrimidinone tautomer, a strong, sharp absorption band between 1650-1700 cm⁻¹ would be indicative of the carbonyl group.

C=N and C=C Stretches: Aromatic and heterocyclic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) would appear just below 3000 cm⁻¹.

The following table summarizes the expected IR absorption bands for the compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H / N-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Amide) | 1650 - 1700 (strong) |

| C=N / C=C Stretch | 1400 - 1600 |

This table is based on standard IR correlation charts and data for analogous structures.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution calculated from X-ray diffraction data. This method maps properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface) onto the molecular surface.

For this compound, this analysis would provide a detailed picture of all intermolecular contacts. The Hirshfeld surface is typically color-coded to highlight different types of interactions:

Red spots on the surface indicate close contacts, which are characteristic of hydrogen bonds (e.g., O-H···N or N-H···O).

Blue regions represent areas with longer, weaker contacts.

White areas signify contacts around the van der Waals separation.

While a specific Hirshfeld surface analysis for this compound requires its crystal structure data, which is not presently available, studies on similar heterocyclic systems demonstrate that this technique is invaluable for understanding the forces that direct crystal packing. researchgate.netinesctec.pt

Biological and Pharmacological Research Applications

Anticancer and Antiproliferative Activities

Derivatives of the 6-Methyl-2-phenylpyrimidin-4-ol core structure have shown considerable promise as anticancer agents. Their therapeutic potential stems from their ability to induce cell death, inhibit critical enzymes involved in cancer progression, and disrupt the cellular processes that allow tumors to grow and spread.

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing their potential to inhibit the proliferation of various cancer types.

MCF-7 (Breast Adenocarcinoma): Several novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have demonstrated potent cytotoxic activity against MCF-7 cells. rsc.org One compound, in particular, exhibited a half-maximal inhibitory concentration (IC50) of 0.48 ± 0.11 μM. rsc.org Similarly, other pyrimidine (B1678525) derivatives have shown significant, concentration-dependent toxic effects on MCF-7 cells. researchgate.net

HCT116 (Colon Carcinoma): Halogenated benzofuran (B130515) derivatives, which can be considered structurally related to the core focus, have been tested against HCT116 cells, showing their anticancer potential. nih.gov In other studies, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which share some structural similarities, displayed inhibitory activity against HCT-116 cells. mdpi.com

HepG2 (Hepatocellular Carcinoma): Pyrimidine derivatives have demonstrated activity against HepG2 liver cancer cells. researchgate.net Specifically, a halogenated benzofuran derivative showed significant activity against this cell line. nih.gov

A549 (Lung Carcinoma): The cytotoxicity of various compounds, including pyrazole (B372694) and N-alkyl-nitroimidazole derivatives, has been assessed in A549 lung cancer cells. semanticscholar.orgopenmedicinalchemistryjournal.com For instance, certain pyrazole derivatives were found to be effective in inhibiting the growth of these cells. semanticscholar.org Halogenated benzofuran derivatives also exhibited promising activity against the A549 cell line. nih.gov

HeLa (Cervical Cancer): A novel 2-amino-4-aryl-pyrimidine derivative of ursolic acid displayed potent cytotoxic activity against HeLa cells, with an IC50 value of 0.74 ± 0.13 μM. rsc.org

The table below summarizes the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, as reported in the literature.

| Cell Line | Compound Type | Observed Effect | Reference |

| MCF-7 | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | Potent cytotoxicity (IC50 = 0.48 ± 0.11 μM) | rsc.org |

| HCT116 | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative | Inhibitory activity | mdpi.com |

| HepG2 | Pyrimidine derivative | Active against cell line | researchgate.net |

| A549 | Pyrazole derivative | Inhibition of cell growth | semanticscholar.org |

| HeLa | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | Potent cytotoxicity (IC50 = 0.74 ± 0.13 μM) | rsc.org |

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several distinct mechanisms at the cellular and molecular level.

Enzyme Inhibition

A key strategy in cancer therapy is the inhibition of enzymes that are crucial for the growth and survival of cancer cells. Derivatives of this compound have been shown to inhibit a range of these enzymes.

Cyclin-Dependent Kinases (CDKs): CDK4/6 inhibitors are a class of drugs that have shown efficacy in cancer treatment. mdpi.com Pyrimidine-based compounds have been designed and investigated as selective CDK4/6 inhibitors. mdpi.com

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of aminodimethylpyrimidinol derivatives have been synthesized and identified as selective inhibitors of FGFR4, a kinase implicated in hepatocellular carcinoma. nih.govresearchgate.net One compound, in particular, demonstrated potent and highly selective inhibitory activity against FGFR4. semanticscholar.org

Tyrosine Kinases: The pyrimidine scaffold is a component of approved anticancer drugs that target tyrosine kinases, such as Osimertinib, which is used for non-small cell lung cancer (NSCLC). mdpi.com

Apoptosis Induction

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in cancer cells.

Derivatives of this compound have been shown to induce apoptosis in various cancer cell lines. rsc.orgrsc.org For example, a novel 2-amino-4-aryl-pyrimidine derivative of ursolic acid was found to trigger mitochondrial-related apoptosis in MCF-7 cells. rsc.org This was associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. rsc.org

Other studies have demonstrated that novel quinolinone derivatives can induce apoptosis, confirmed by methods such as Hoechst staining and measuring caspase-3 activation. nih.gov The induction of apoptosis is a recognized mechanism for the antiproliferative activity of various compounds. nih.gov

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. Disrupting this cycle can prevent cancer cells from proliferating.

Research has shown that derivatives of the pyrimidine structure can cause cell cycle arrest. For instance, a novel quinolinone derivative was found to induce cell cycle arrest in the G2/M phase in HL-60 and H460 cells. nih.gov

Another study revealed that a 2-amino-4-aryl-pyrimidine derivative of ursolic acid could induce cell cycle arrest at the S phase in MCF-7 cells. rsc.org Furthermore, certain halogenated benzofuran derivatives have been observed to cause cell cycle arrest at the S and G2/M phases in A549 cells and at the G2/M phase in HepG2 cells. nih.gov

Oxidative Stress Induction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, can lead to cell damage and death.

Some anticancer compounds exert their effects by inducing oxidative stress in cancer cells. nih.gov For example, a 2-amino-4-aryl-pyrimidine derivative of ursolic acid was shown to increase the generation of intracellular ROS in MCF-7 cells. rsc.org

Halogenated benzofuran derivatives have also been reported to exhibit pro-oxidative effects in cancer cells. nih.gov The toxic effects of certain compounds, such as 1-methyl-4-phenylpyridinium (MPP+), are associated with increased ROS formation and lipid peroxidation. nih.gov

Modulation of Inflammatory Mediators in Cancer Progression (e.g., NF-κB, Cytokines)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses and is implicated in various stages of cancer, including initiation, progression, and metastasis. nih.gov The NF-κB signaling pathway controls the expression of numerous genes involved in cell survival, proliferation, and angiogenesis. nih.gov Dysregulation of this pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention. nih.govmdpi.com

Pyrimidine derivatives are being investigated for their potential to modulate key inflammatory mediators like NF-κB and associated cytokines in the tumor microenvironment. Cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are crucial signaling molecules that can have dual roles in cancer, either promoting or inhibiting tumor growth depending on the context. nih.gov For instance, TNF-α can induce apoptosis in some cancer cells but can also promote inflammation, cell survival, and angiogenesis, contributing to tumor progression. nih.gov The activation of NF-κB can lead to the production of pro-inflammatory cytokines, creating a feedback loop that supports cancer development. nih.gov Research into pyrimidine-based compounds aims to disrupt this cycle, thereby reducing inflammation-driven cancer progression.

Selectivity against Cancer vs. Normal Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. nih.gov Numerous studies have focused on evaluating the selective cytotoxicity of pyrimidine derivatives. nih.govjrasb.commdpi.com For example, certain novel indazol-pyrimidine derivatives have demonstrated significant selectivity. In one study, compounds 4f and 4i showed much higher toxicity towards the MCF-7 breast cancer cell line (IC50 values of 1.629 and 1.841 µM, respectively) compared to the normal mammary gland epithelial cell line MCF-10a (IC50 values of 23.67 and 29.5 µM, respectively). mdpi.com This results in high selectivity indices of 14.5 and 16.03, respectively, which are considerably better than the standard drug used for comparison. mdpi.com

Similarly, other research has identified pyrimidine derivatives that are effective against colon cancer cell lines, like KM12, while showing less activity against normal cell lines. jrasb.com Some thienopyrimidine analogues also exhibited selective cytotoxicity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, with high IC50 values (>60 μM) against normal WI38 fibroblasts, indicating a favorable selectivity profile. arabjchem.org This selectivity is a promising feature for the development of new anticancer agents with potentially fewer side effects. nih.gov

Table 1: Cytotoxicity and Selectivity of Indazol-Pyrimidine Derivatives

In Vivo Anticancer Efficacy Studies

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a whole organism. Fused pyrimidines, in particular, have shown promise in such studies and are considered privileged scaffolds for developing new anticancer drugs. tandfonline.comnih.gov Several pyrimidine-based drugs are already in clinical use. nih.gov

Recent research highlights the in vivo efficacy of novel pyrimidine hybrids. For instance, a pyrimidine derivative, cyy-287 , demonstrated substantial tumor growth inhibition (~55% at a 30 mg/kg oral dose) in a xenograft mouse model. tandfonline.com Importantly, this compound showed a good safety profile with no observed toxicity at therapeutic doses. tandfonline.com Such in vivo studies are critical for confirming the anticancer potential of pyrimidine derivatives and advancing them toward clinical development. nih.gov

Antimicrobial Activities

Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activity, making them a subject of interest in the search for new antibiotics and antifungals. innovareacademics.innih.govias.ac.in

Antibacterial Efficacy

The antibacterial properties of pyrimidine derivatives have been tested against a range of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Various pyrimidine derivatives have shown significant activity against S. aureus. innovareacademics.inias.ac.inmdpi.com For example, some 1,2,3,4-tetrahydropyrimidines exhibited potent growth inhibition. mdpi.com In another study, a thiophenyl-pyrimidine derivative was highly effective against methicillin-resistant S. aureus (MRSA), showing greater potency than vancomycin (B549263) and methicillin. rsc.org

Escherichia coli : Pyrimidine compounds have also demonstrated efficacy against E. coli. innovareacademics.inias.ac.inmdpi.com Triazole-substituted pyrimidines, in particular, have shown higher antibacterial inhibition compared to some other derivatives. ias.ac.in One compound exhibited a minimum inhibitory concentration (MIC) value of 1.0 μg/ml against E. coli. innovareacademics.in

Pseudomonas aeruginosa : This bacterium has also been a target for pyrimidine-based compounds. innovareacademics.inias.ac.inmdpi.com Certain derivatives showed bioactivity against P. aeruginosa with MIC values as low as 6.25 μg/mL. mdpi.com

Other Respiratory Pathogens : The activity of pyrimidine derivatives extends to respiratory pathogens, although specific data for Moraxella catarrhalis, Haemophilus influenzae, and Streptococcus pneumoniae is less frequently highlighted in broad reviews, the general antibacterial potential of the scaffold suggests they are viable targets for future research.

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

Antifungal Efficacy

In addition to their antibacterial effects, pyrimidine derivatives have been investigated for their ability to combat fungal pathogens.

Candida albicans : Several classes of pyrimidine derivatives have shown moderate to good antifungal activity against C. albicans. innovareacademics.inmdpi.com

Aspergillus niger : This common mold is also susceptible to pyrimidine compounds. innovareacademics.inmdpi.comresearchgate.net Some pyrazolo[4,5-e]pyrimidines and other derivatives have demonstrated notable activity against A. niger. researchgate.net A novel pyrimidine-based scaffold was identified to have potent activity against various molds, including Aspergillus species. nih.gov

Mechanism of Antimicrobial Action

Understanding the mechanism of action is key to developing effective drugs. For pyrimidine derivatives, several antimicrobial mechanisms have been proposed.

Protein Synthesis Inhibition : A primary mechanism of action for some antimicrobial agents is the disruption of protein synthesis, which is essential for bacterial survival. youtube.comyoutube.com Some antibiotics, like macrolides, bind to the bacterial ribosome (specifically the 50S subunit) and inhibit the translocation step, preventing the elongation of the polypeptide chain. youtube.comyoutube.com A thiophenyl-substituted pyrimidine derivative was found to inhibit bacterial cell division, which could be linked to interference with essential protein synthesis processes. rsc.org

Lyase Enzyme Inhibition : While direct evidence for lyase enzyme inhibition by this compound is not prominently documented in the reviewed literature, the broad enzymatic inhibitory potential of pyrimidines suggests this as a plausible mechanism. For instance, some antifungal pyrimidines are known to inhibit ergosterol (B1671047) biosynthesis, a pathway involving several key enzymes. innovareacademics.in Another study on a pyrimidine-based antifungal identified disruption of endoplasmic reticulum (ER) function as its mode of action. nih.govasm.org This disruption leads to the accumulation of unfolded proteins, indicating an indirect effect on protein processing and synthesis pathways. nih.gov

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. tandfonline.com Pyrimidine derivatives are well-documented for their anti-inflammatory effects, which are often attributed to their ability to inhibit key inflammatory mediators. researchgate.net Several pyrimidine-based drugs, such as proquazone (B1679723) and epirizole, are already in clinical use for their anti-inflammatory properties. nih.gov

The mechanism behind the anti-inflammatory action of many pyrimidine derivatives involves the suppression of various pro-inflammatory molecules.

Cyclooxygenase (COX) Inhibition : Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins. raco.cat Pyrimidine derivatives have been extensively studied as COX inhibitors. nih.gov Some novel pyrimidine compounds have demonstrated high selectivity for COX-2 over COX-1. nih.govresearchgate.net For example, compounds designated L1 and L2 showed greater selectivity towards COX-2, comparable to the established drug meloxicam. nih.govresearchgate.net This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. raco.cat In another study, a pyrimidine derivative, compound 4a, exhibited potent COX-2 inhibitory activity with an IC₅₀ value of 0.65 μM. nih.gov

Prostaglandin (B15479496) E2 (PGE2) and Inducible Nitric Oxide Synthase (iNOS) : Pyrimidine derivatives effectively reduce the production of PGE2, a key mediator of inflammation, primarily through the inhibition of COX enzymes. medwinpublishers.comnih.gov Some polysubstituted pyrimidines have been found to be potent inhibitors of PGE2 production, with IC₅₀ values as low as 12 nM. njppp.com Their mechanism can also involve the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). njppp.comusp.org Furthermore, these compounds can suppress the expression and activity of iNOS, an enzyme that produces nitric oxide (NO), another important inflammatory mediator. medwinpublishers.compharmjournal.ru The dual inhibition of both PGE2 and NO production is a promising strategy for treating inflammatory diseases. pharmjournal.ru

Nuclear Factor-kappa B (NF-κB) and Cytokines : NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net Pyrimidine derivatives have been shown to inhibit the NF-κB signaling pathway. nih.govnih.gov Theoretical studies suggest that pyrimidine derivatives can bind at the interface between NF-κB and DNA, preventing its transcriptional activity. nih.gov This inhibition leads to a downstream reduction in the release of inflammatory cytokines. nih.govmdpi.com For instance, a series of pyridinyl pyrimidine derivatives were found to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells, with one compound showing an IC₅₀ of 3.2 μM for TNF-α inhibition. nih.govmdpi.com

| Compound/Derivative Type | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Pyridinyl Pyrimidine (Compound 14) | TNF-α | 3.2 μM | nih.govmdpi.com |

| Pyridinyl Pyrimidine (Compound 14) | IL-1β | 2.3 μM | nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidine (Compound 6) | COX-2 | 0.04 μM | nih.gov |

| Novel Pyrimidine (Compound 4a) | COX-2 | 0.65 μM | nih.gov |

| Polysubstituted Pyrimidine | PGE2 Production | 12 nM | njppp.com |

| Pyrimidin-4-yl-benzimidazole (Compound 2a) | COX-2 | 3.5 μM |

The anti-inflammatory potential of pyrimidine derivatives is routinely assessed using established experimental models. In vitro assays often involve measuring the inhibition of enzymes like COX-1 and COX-2 or assessing the reduction of inflammatory mediators in cell cultures, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govresearchgate.net

A widely used in vivo model for acute inflammation is the carrageenan-induced rat paw edema test. In this model, the injection of carrageenan into a rat's paw elicits a significant inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling over time. Numerous studies have demonstrated that various pyrimidine derivatives significantly suppress paw edema in this model. njppp.com For example, two potent polysubstituted pyrimidine inhibitors of PGE2 production were shown to reduce carrageenan-induced rat paw edema by 36% and 46%, respectively, confirming their significant anti-inflammatory effects in vivo. njppp.com

Enzyme Inhibition Studies Beyond Anticancer Targets (e.g., Urease, Adenosine (B11128) Kinase)

The inhibitory activity of pyrimidine derivatives extends to a variety of enzymes beyond those typically associated with cancer and inflammation.

Urease Inhibition : Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. Therefore, urease inhibitors are of significant therapeutic interest. Recent studies have identified pyrimidine derivatives as potent urease inhibitors. nih.govnih.gov For the first time, bis-pyrimidine scaffolds were explored and found to have significant urease inhibitory activity, with IC₅₀ values as low as 1.40 μM. nih.gov Spiro-pyrimidinone derivatives and other pyrimidine-based compounds have also demonstrated notable inhibition of Jack bean urease, with molecular docking studies suggesting they interact with the nickel ions in the enzyme's active site. nih.gov

| Compound Type | IC₅₀ Range (μM) | Standard | Reference |

|---|---|---|---|

| Bis-pyrimidines | 1.40 - 10.9 | Thiourea (B124793) | nih.gov |

| Bis-chalcones | 2.99 - 14.03 | Thiourea | nih.gov |

| Dihydropyrimidine (B8664642) Analogues | Potent Inhibition Reported | Thiourea | nih.gov |

Adenosine Kinase Inhibition : Adenosine kinase (AK) is a key enzyme that regulates the concentration of adenosine, a signaling nucleoside with roles in various physiological processes, including neurotransmission and inflammation. Inhibitors of AK can increase local adenosine levels, leading to therapeutic effects such as pain relief and anti-inflammatory action. Several series of pyridopyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and selective AK inhibitors. These compounds have shown effectiveness in animal models of pain and inflammation, highlighting another avenue for the therapeutic application of pyrimidine-based structures.

Potential in Neurological and Cardiovascular Research (General Pyrimidine Relevance)

The structural diversity and biological activity of pyrimidines make them promising candidates for research into treatments for neurological and cardiovascular diseases.

Neurological Research : The role of pyrimidine derivatives as adenosine kinase inhibitors directly links them to neurological applications. By modulating adenosine levels, AK inhibitors have shown potential in models of epilepsy and for reducing nociception in models of thermal hyperalgesia and persistent pain. Furthermore, the antioxidant properties of many pyrimidines are relevant to neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress is a known contributing factor. nih.gov

Cardiovascular Research : The connection between inflammation, oxidative stress, and cardiovascular diseases such as atherosclerosis is well-established. nih.gov The ability of pyrimidine derivatives to act as both anti-inflammatory and antioxidant agents suggests their potential utility in this field. They can help mitigate the chronic inflammation and oxidative damage that contribute to the progression of heart disease. Additionally, specific pyrimidine derivatives have been developed as antagonists for cardiovascular targets. For example, a 2-phenylpyrimidine-4-carboxamide (B13652400) derivative was identified as a potent antagonist of the P2Y12 receptor, a key target for antiplatelet therapy to prevent thrombosis.

Material Science and Photophysical Investigations

Applications in Materials Science

Pyrimidines are integral to various advanced materials. While direct applications of 6-Methyl-2-phenylpyrimidin-4-ol are not extensively documented, related compounds are used in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The presence of the phenyl group can enhance π-conjugation, a desirable property for organic electronic materials. The hydroxyl group offers a site for polymerization or grafting onto other material backbones, potentially creating new functional polymers with tailored optical or chemical sensing properties.

Photophysical Properties as Fluorophores

Many pyrimidine (B1678525) derivatives are known to be fluorescent. researchgate.net The investigation of their photophysical properties is crucial for applications in bio-imaging, sensing, and optoelectronics. mdpi.com These properties are highly dependent on the molecular structure and the solvent environment. nih.gov

Absorption and Emission Characteristics

The photophysical behavior of a fluorophore is defined by its absorption and emission spectra. For a compound like this compound, one would expect absorption in the UV or near-UV region, corresponding to π→π* electronic transitions within the conjugated system of the pyrimidine and phenyl rings.

The emission spectrum would typically be found at a longer wavelength than the absorption spectrum, with the difference known as the Stokes shift. The magnitude of the Stokes shift and the position of the emission maximum are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, charge-transfer character in the excited state can lead to a red-shift (shift to longer wavelengths) in the emission.

The following table presents hypothetical, yet representative, photophysical data for a pyrimidine derivative similar to this compound in different solvents to illustrate these principles.

Interactive Table: Representative Photophysical Data| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 340 | 400 | 4985 |

| Dichloromethane | 345 | 420 | 5988 |

| Acetonitrile | 342 | 435 | 6943 |

| Methanol | 343 | 450 | 7725 |

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for bright fluorescent probes. researchgate.net For pyrimidine derivatives, quantum yields can vary significantly based on their structure and environment, ranging from very low to moderately high. researchgate.netnih.gov

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. This property is also crucial for applications like fluorescence lifetime imaging (FLIM). Both quantum yield and lifetime are influenced by the rates of radiative (fluorescence) and non-radiative decay pathways.

The table below illustrates potential quantum yield and lifetime data for a compound like this compound.

Interactive Table: Representative Fluorescence Efficiency Data| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

|---|---|---|

| Toluene | 0.25 | 2.1 |

| Dichloromethane | 0.18 | 1.8 |

| Acetonitrile | 0.10 | 1.5 |

| Methanol | 0.05 | 1.2 |

Crystal Engineering and Supramolecular Phenomena

Crystal engineering involves the design and synthesis of solid-state structures with desired properties. The ability of this compound to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the ring nitrogens) makes it an excellent candidate for forming predictable supramolecular assemblies.

The planarity of the phenyl and pyrimidine rings allows for π-π stacking interactions, which, in conjunction with hydrogen bonding, can direct the formation of specific one-, two-, or three-dimensional networks. The study of how this molecule arranges in the solid state is fundamental to understanding and controlling its bulk properties, such as solubility, stability, and even its solid-state fluorescence. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a possibility and could significantly impact its physical properties.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of pyrimidine (B1678525) derivatives, including 6-Methyl-2-phenylpyrimidin-4-ol, has often relied on methods that are time-consuming and utilize significant amounts of solvents and reagents. nih.gov In a push towards more environmentally friendly and cost-effective production, researchers are actively exploring "green chemistry" approaches. nih.govresearchgate.net These modern methodologies aim to minimize waste, reduce energy consumption, and utilize safer substances. researchgate.net

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and increase product yields compared to conventional heating methods. researchgate.net

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. nih.gov

Solvent-Free and Catalyst-Free Reactions: Conducting reactions without solvents and catalysts, where possible, simplifies purification and reduces environmental impact. researchgate.netrsc.org A mechanochemical approach using a ball mill, for example, offers a one-pot, solvent-free pathway for synthesizing related pyrimidine structures. rsc.org

Visible-Light-Driven Photocatalysis: This method uses light as an energy source to drive chemical reactions, often with the aid of an organic photocatalyst, presenting a greener alternative to traditional heating. rsc.org

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents and toxic reagents with more benign alternatives is a central tenet of green chemistry. nih.govresearchgate.net

These sustainable practices not only address environmental concerns but also offer economic advantages by improving efficiency and reducing waste. nih.govresearchgate.net

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While this compound and its derivatives have demonstrated a range of biological activities, a detailed understanding of their mechanisms of action at the molecular level remains an area of active investigation. The pyrimidine ring is a key structural feature that allows these compounds to interact with various biological targets, often through hydrogen bonding. nih.gov

Future research will likely focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that this compound interacts with is crucial. For instance, some pyrimidine derivatives have been shown to inhibit enzymes like neuraminidase and protein kinases. nih.govnih.gov

Elucidating Signaling Pathways: Once a target is identified, the next step is to understand how the compound's interaction with that target affects cellular signaling pathways. This could involve studying downstream effects on gene expression and protein activity. mdpi.com

Understanding Non-specific Effects: Some studies on related compounds suggest that they may have non-specific modes of action, such as inhibiting DNA, RNA, and protein synthesis. nih.gov Further investigation is needed to determine if this is the case for this compound and to understand the implications of such effects.

Advanced techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to predict and rationalize the interactions between pyrimidine derivatives and their biological targets. nih.govnih.gov

Development of Structure-Activity Relationships for Targeted Therapeutic Applications

The development of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a roadmap for designing more potent and selective drugs. For this compound, SAR studies will be instrumental in optimizing its structure to enhance its therapeutic properties for specific diseases.

Key research directions include:

Systematic Modification of the Core Structure: Researchers are systematically altering the substituents on the pyrimidine ring and the phenyl group to understand how these changes affect biological activity. nih.govnih.govmdpi.com For example, the introduction of different functional groups can influence a compound's potency and selectivity for a particular biological target. nih.gov

Improving Pharmacokinetic Properties: SAR studies also aim to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its effectiveness as a drug. nih.gov

Targeting Specific Diseases: By understanding the SAR, scientists can tailor the structure of this compound to be more effective against specific diseases, such as cancer or inflammatory conditions. nih.govnih.gov For instance, derivatives of N-phenylpyrimidin-2-amine have been developed as potential c-Met inhibitors for cancer therapy. nih.gov

The table below illustrates how modifications to the pyrimidine scaffold can influence biological activity, based on studies of related compounds.

| Compound Class | Modification | Impact on Biological Activity |

| Pyrimidine Derivatives | Introduction of a hydroxymethyl group | May enhance solubility. |

| Pyrimidine Derivatives | Oxidation of the pyrimidine ring | Can enhance biological activity and improve solubility. mdpi.com |

| Aminodimethylpyrimidinol Derivatives | Introduction of two methyl groups into the pyrimidine ring | Generally tolerated and can contribute to higher FGFR4 activity and selectivity. nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | Medicinal chemistry optimization | Led to the identification of potent USP1/UAF1 deubiquitinase inhibitors with nanomolar inhibitory potency. nih.gov |

Investigation of this compound in Combination Therapies

The potential of this compound may be further enhanced when used in combination with other therapeutic agents. Combination therapy is a common strategy in treating complex diseases like cancer, as it can improve efficacy, reduce toxicity, and overcome drug resistance. nih.gov

Future research in this area will explore:

Synergistic Effects: Investigating whether this compound can work synergistically with existing drugs to produce a greater therapeutic effect than either agent alone. nih.gov For example, studies have shown that certain pyrimidine derivatives can improve the effectiveness of anticancer drugs. nih.gov

Overcoming Drug Resistance: Exploring the potential of this compound to sensitize resistant cells to other therapies.

Broadening Therapeutic Applications: Combination therapies could expand the use of this compound to a wider range of diseases.

A study on Melaleuca alternifolia (tea tree oil), which contains terpinen-4-ol, found that it synergistically reduced the viability of melanoma cells when combined with dabrafenib (B601069) and/or trametinib. nih.gov This highlights the potential of exploring natural product derivatives and their components in combination with targeted therapies.

Preclinical and Clinical Development Prospects

While still in the early stages of research, the favorable biological activities of this compound and its derivatives suggest potential for future preclinical and clinical development.

The path forward will likely involve:

In Vivo Efficacy Studies: After promising in vitro results, the next step is to evaluate the compound's effectiveness in animal models of disease. nih.gov

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to assess the compound's safety profile and how it is processed by the body. nih.gov

Lead Optimization: Based on preclinical data, the lead compound may undergo further chemical modifications to improve its drug-like properties. nih.govresearchgate.net

Investigational New Drug (IND) Application: If a compound shows significant promise and an acceptable safety profile in preclinical studies, an IND application can be filed to begin clinical trials in humans.

Although no clinical trials specifically for this compound are currently listed, the development of other pyrimidine-based drugs for a variety of conditions, including cancer and infectious diseases, provides a strong rationale for its continued investigation. nih.govnih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 6-Methyl-2-phenylpyrimidin-4-ol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclocondensation reactions using β-keto esters or amidines with appropriate carbonyl precursors. A common approach includes reacting 1,3-diketones with urea or thiourea derivatives under acidic or basic conditions. Key intermediates include enaminones (e.g., 3-aminocrotononitrile) and substituted benzaldehyde derivatives. Reaction optimization often requires temperature control (80–120°C) and catalysts like p-toluenesulfonic acid. Characterization of intermediates via -NMR and IR spectroscopy is critical to ensure regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- - and -NMR : Essential for confirming substitution patterns on the pyrimidine ring. The hydroxyl proton (4-OH) typically appears as a broad singlet at δ 10–12 ppm, while aromatic protons (2-phenyl group) resonate between δ 7.2–8.0 ppm.

- IR Spectroscopy : The hydroxyl group exhibits a strong absorption band near 3200–3400 cm, and the pyrimidine ring shows C=N stretches at ~1650 cm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, aiding in structural validation .

Advanced Research Questions

Q. How can researchers address low yields in the cyclocondensation step during the synthesis of this compound?

Methodological Answer: Low yields often arise from incomplete dehydration or side reactions. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction homogeneity.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HCl/glacial acetic acid) to accelerate cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes vs. 6–12 hours) and improves yield by 20–30% .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental results in hydrogen bonding patterns of pyrimidine derivatives?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., chains, rings) and compare with Density Functional Theory (DFT)-optimized geometries.

- Single-Crystal XRD : Resolve ambiguities by determining precise hydrogen atom positions. For disordered structures, use SHELXL refinement with restraints on bond lengths and angles .

- Dynamic NMR : Investigate tautomeric equilibria in solution that may differ from solid-state predictions .

Q. How should one approach the refinement of crystal structures of this compound when encountering twinning or disorder?

Methodological Answer:

- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. Check for overlapping reflections in reciprocal space via PLATON’s TWINABS tool.

- Disorder : Apply split-atom models with occupancy refinement. For methyl/phenyl group disorder, use SIMU and DELU restraints to maintain reasonable geometry. Validate with residual density maps (R < 0.05 preferred) .

Q. In bioactivity studies, how can discrepancies in IC50_{50}50 values across different assays be systematically analyzed?

Methodological Answer:

- Assay Standardization : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity).

- Statistical Validation : Perform dose-response curve fitting (e.g., four-parameter logistic model) and assess variability via ANOVA.

- Mechanistic Studies : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement. Cross-reference with structural analogs to identify substituent effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.